molecular formula C6H13NO4S B1462253 2-(Diethylsulfamoyl)acetic acid CAS No. 956723-04-9

2-(Diethylsulfamoyl)acetic acid

Cat. No. B1462253
CAS RN: 956723-04-9
M. Wt: 195.24 g/mol
InChI Key: JUQFLZWEOLQRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Diethylsulfamoyl)acetic acid” is an organic compound with the molecular formula C6H13NO4S . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “2-(Diethylsulfamoyl)acetic acid” is 195.24 . The InChI Key, which is a unique identifier for chemical substances, is JUQFLZWEOLQRQO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(Diethylsulfamoyl)acetic acid” is a solid at room temperature . . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Agriculture: Herbicide Drift Impact Assessment

2-(Diethylsulfamoyl)acetic acid: has been studied for its effects when used in sublethal amounts as a herbicide. Research has shown that even at low concentrations, it can affect the yield and quality of vegetable crops. This is particularly relevant in assessing the impact of herbicide drift on non-target crops, where sensitive plants like tomatoes and root crops can exhibit distorted growth or reduced yields .

Plant Biostimulants: Drought Stress Mitigation

In the field of plant science, 2-(Diethylsulfamoyl)acetic acid has been evaluated for its potential as a biostimulant under drought conditions. It’s hypothesized that the compound could help improve plant resilience to water stress by influencing root growth and water use efficiency. However, the pH-dependent nature of root growth inhibition by acetic acid must be considered when applying this compound as a biostimulant .

Chemical Synthesis: Intermediate Compound

The compound serves as an intermediate in various chemical synthesis processes. Its properties are leveraged in the production of more complex molecules, which can be used in further research and development within the chemical industry .

Mechanism of Action

The mechanism of action for “2-(Diethylsulfamoyl)acetic acid” is not specified in the sources I found. Organic acids generally donate protons in chemical reactions .

Safety and Hazards

“2-(Diethylsulfamoyl)acetic acid” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(diethylsulfamoyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-3-7(4-2)12(10,11)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQFLZWEOLQRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylsulfamoyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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